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molecular formula C15H12N2O B1294567 1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one CAS No. 2898-08-0

1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one

Cat. No. B1294567
M. Wt: 236.27 g/mol
InChI Key: IVUAAOBNUNMJQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03996209

Procedure details

Paraformaldehyde (200 g., 91% flake) is placed in a stirred reactor equipped with a reflux condenser, decanter, and ammonia addition tube. Methanol (575 mls.) is added and then gaseous ammonia below the surface of the reaction mixture. 2-Chloroacetamido-benzophenone (273.7 g.) is then added. With a slow, continuous flow of ammonia to the reaction zone, the mixture is heated at reflux for 5 hours. The crystal slurry obtained is distilled to recover the methanol. Toluene (1350 mls.) is now added to the crystal residue and residual water is removed by azeotropic distillation through the decanter. When dry, the hot toluene solution is filtered, the filtrate is cooled for crystallization, and the product obtained isolated to give 1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (200 g., 84.7%) m.p. 180°-181° C. (uncorr.).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
273.7 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
575 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C=O.[NH3:3].Cl[CH2:5][C:6]([NH:8][C:9]1[CH:22]=[CH:21][CH:20]=[CH:19][C:10]=1[C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=O)=[O:7]>CO>[C:13]1([C:11]2[C:10]3[CH:19]=[CH:20][CH:21]=[CH:22][C:9]=3[NH:8][C:6](=[O:7])[CH2:5][N:3]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
273.7 g
Type
reactant
Smiles
ClCC(=O)NC1=C(C(=O)C2=CC=CC=C2)C=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Six
Name
Quantity
575 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The crystal slurry obtained
DISTILLATION
Type
DISTILLATION
Details
is distilled
CUSTOM
Type
CUSTOM
Details
to recover the methanol
ADDITION
Type
ADDITION
Details
Toluene (1350 mls.) is now added to the crystal residue and residual water
CUSTOM
Type
CUSTOM
Details
is removed by azeotropic distillation through the decanter
CUSTOM
Type
CUSTOM
Details
When dry
FILTRATION
Type
FILTRATION
Details
the hot toluene solution is filtered
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate is cooled for crystallization
CUSTOM
Type
CUSTOM
Details
the product obtained
CUSTOM
Type
CUSTOM
Details
isolated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NCC(NC2=C1C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 200 g
YIELD: PERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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